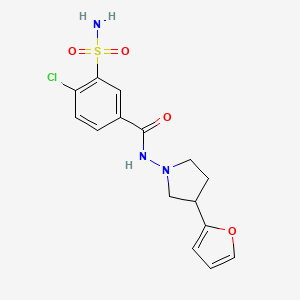
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide is a complex organic compound that features a benzamide core substituted with an aminosulfonyl group, a chlorine atom, and a pyrrolidinyl group attached to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.
Introduction of the Aminosulfonyl Group: The aminosulfonyl group can be introduced by reacting the benzamide with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where the furan ring is introduced via a coupling reaction with a suitable furan derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
科学的研究の応用
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
作用機序
The mechanism of action of 3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with active sites of enzymes, while the furan ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
4-Chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide: Lacks the aminosulfonyl group, which may reduce its potency as an enzyme inhibitor.
3-(Aminosulfonyl)-4-chlorobenzamide: Lacks the pyrrolidinyl and furan groups, which may affect its binding affinity and specificity.
Uniqueness
3-(Aminosulfonyl)-4-chloro-N-(3-(2-furanyl)-1-pyrrolidinyl)benzamide is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties, enhancing its interaction with biological targets and its potential as a versatile chemical tool in research and industry.
特性
CAS番号 |
34546-89-9 |
|---|---|
分子式 |
C15H16ClN3O4S |
分子量 |
369.8 g/mol |
IUPAC名 |
4-chloro-N-[3-(furan-2-yl)pyrrolidin-1-yl]-3-sulfamoylbenzamide |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-4-3-10(8-14(12)24(17,21)22)15(20)18-19-6-5-11(9-19)13-2-1-7-23-13/h1-4,7-8,11H,5-6,9H2,(H,18,20)(H2,17,21,22) |
InChIキー |
ATNKMDQAKYYZMP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1C2=CC=CO2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14680042.png)
![2,2-Dicyclopropylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14680055.png)
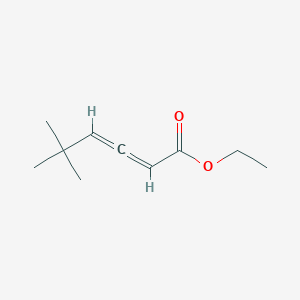

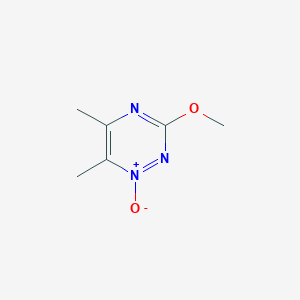

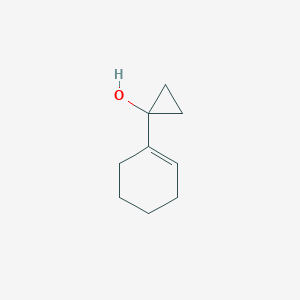

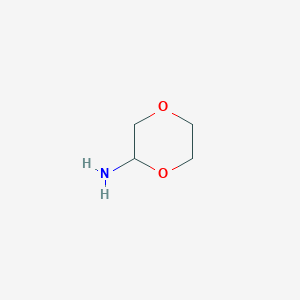
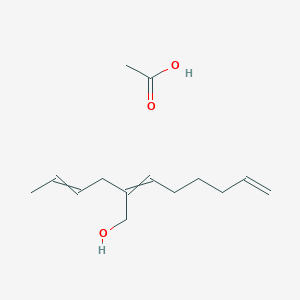
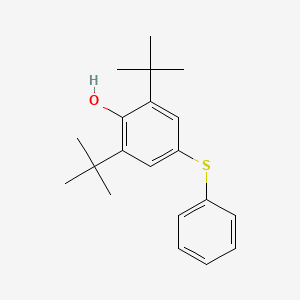
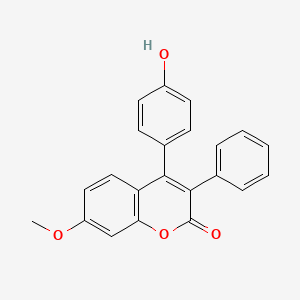

![2,2'-Methylenebis[3-(prop-2-en-1-yl)phenol]](/img/structure/B14680157.png)
